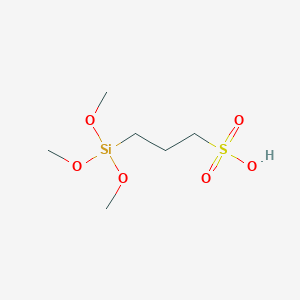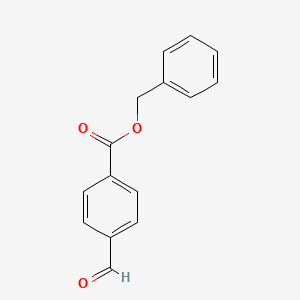
Benzyl 4-formylbenzoate
Descripción general
Descripción
Benzyl 4-formylbenzoate is a chemical compound with the molecular formula C15H12O3 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H12O3 . The InChI code for the compound is 1S/C15H12O3/c16-10-12-6-8-14 (9-7-12)15 (17)18-11-13-4-2-1-3-5-13/h1-10H,11H2 .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 240.26 .Safety and Hazards
While specific safety and hazard information for Benzyl 4-formylbenzoate is not available, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid contact with eyes, skin, or clothing when handling similar chemical compounds .
Propiedades
Número CAS |
78767-55-2 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
benzyl 4-formylbenzoate |
InChI |
InChI=1S/C15H12O3/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-10H,11H2 |
Clave InChI |
JCYUVFOJNQNFQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C=O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


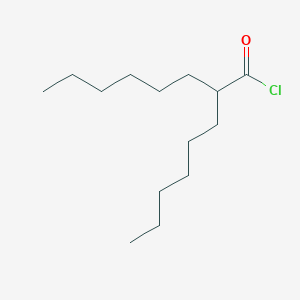
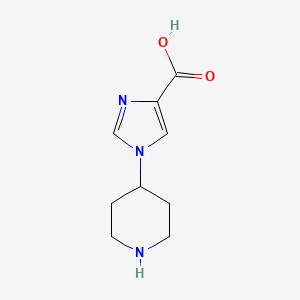

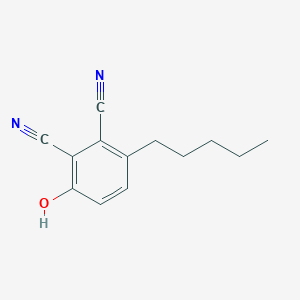
![2-Propenoic acid, 2-[[(octadecylamino)carbonyl]oxy]ethyl ester](/img/structure/B3194049.png)
![2,3-Dimethylthieno[3,4-b]pyrazine](/img/structure/B3194062.png)
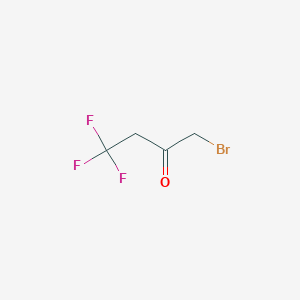
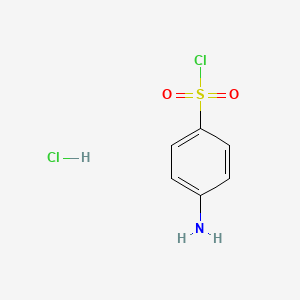

![1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine](/img/structure/B3194094.png)
![2-[4-(Trifluoromethyl)benzoyl]aniline](/img/structure/B3194101.png)

